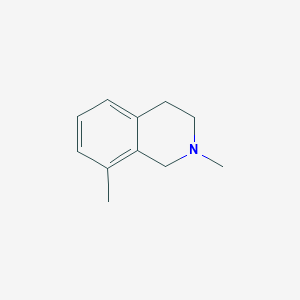

2,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,8-ジメチル-1,2,3,4-テトラヒドロイソキノリンは、化学式C11H15Nを持つ第二級アミンである1,2,3,4-テトラヒドロイソキノリンの誘導体です。この化合物は、自然界に広く分布し、重要な生物活性を持つイソキノリンアルカロイドのクラスに属します。 テトラヒドロイソキノリン骨格は、様々な天然物や合成化合物に存在し、医薬品化学において重要な構造となっています .

製法

合成経路と反応条件

2,8-ジメチル-1,2,3,4-テトラヒドロイソキノリンは、いくつかの方法で合成することができます。 一般的なアプローチの1つは、ビスラー・ナピアラルスキ反応で、β-フェニルエチルアミン誘導体を、オキシ塩化リン(POCl3)などのルイス酸の存在下で環化してテトラヒドロイソキノリンコアを形成することです . もう1つの方法は、ピクテ・スペングラー反応で、β-アリールエチルアミンとアルデヒドまたはケトンを酸性条件下で縮合させる方法です .

工業生産方法

2,8-ジメチル-1,2,3,4-テトラヒドロイソキノリンの工業生産は、通常、前述の方法を用いた大規模合成を行います。方法の選択は、出発物質の入手可能性、および最終製品の目的とする収率と純度によって異なります。 温度、溶媒、触媒などの反応条件の最適化は、効率的な生産に不可欠です .

準備方法

Synthetic Routes and Reaction Conditions

2,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through several methods. One common approach involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a Lewis acid, such as phosphorus oxychloride (POCl3), to form the tetrahydroisoquinoline core . Another method is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials and the desired yield and purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production .

化学反応の分析

反応の種類

2,8-ジメチル-1,2,3,4-テトラヒドロイソキノリンは、以下を含む様々な化学反応を起こします。

酸化: 対応するイソキノリン誘導体を形成するように酸化されます。

還元: 還元反応は、完全に水素化された誘導体をもたらす可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素(H2O2)とセレン酸(SeO2)があります.

還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます.

生成される主な生成物

これらの反応から生成される主な生成物には、様々な置換テトラヒドロイソキノリンとイソキノリンが含まれ、それらは多様な生物活性を持つ可能性があります .

科学研究への応用

2,8-ジメチル-1,2,3,4-テトラヒドロイソキノリンは、いくつかの科学研究に適用されています。

科学的研究の応用

2,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

作用機序

2,8-ジメチル-1,2,3,4-テトラヒドロイソキノリンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。それは酵素活性を阻害したり、受容体機能を調節したりすることができ、様々な生物学的効果をもたらします。 この化合物の構造は、内因性神経伝達物質の作用を模倣したり干渉したりすることで、神経系のシグナル伝達経路に影響を与えます .

類似化合物との比較

類似化合物

1,2,3,4-テトラヒドロイソキノリン: ジメチル置換のない親化合物。

1-メチル-1,2,3,4-テトラヒドロイソキノリン: 単一のメチル基を持つ誘導体。

サルソリノール: 神経毒性と神経保護特性を持つ天然に存在するテトラヒドロイソキノリン.

独自性

2,8-ジメチル-1,2,3,4-テトラヒドロイソキノリンは、その特定の置換パターンにより、生物活性や化学反応性に影響を与える可能性があるため、独自性があります。 2位と8位に2つのメチル基が存在することにより、化合物の分子標的への結合親和性と全体的な薬物動態特性に影響を与える可能性があります .

特性

分子式 |

C11H15N |

|---|---|

分子量 |

161.24 g/mol |

IUPAC名 |

2,8-dimethyl-3,4-dihydro-1H-isoquinoline |

InChI |

InChI=1S/C11H15N/c1-9-4-3-5-10-6-7-12(2)8-11(9)10/h3-5H,6-8H2,1-2H3 |

InChIキー |

XBECECDPBFZMKD-UHFFFAOYSA-N |

正規SMILES |

CC1=C2CN(CCC2=CC=C1)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11917941.png)

![4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol](/img/structure/B11917954.png)

![(7-Fluoroimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B11917958.png)

![4-Methyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B11917985.png)

![4-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11918003.png)